molecular formula C9H13NO B3372021 4-(Ethoxymethyl)aniline CAS No. 859791-59-6

4-(Ethoxymethyl)aniline

Cat. No. B3372021
CAS RN: 859791-59-6
M. Wt: 151.21 g/mol
InChI Key: SJVXBSOZYHQKSR-UHFFFAOYSA-N
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Description

4-(Ethoxymethyl)aniline is an organic compound with the molecular formula C9H13NO and a molecular weight of 151.21 . It is also known by other synonyms such as AKOS MSC-0185, p-Toluidine, α-ethoxy-, and Benzenamine, 4-(ethoxymethyl)- .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H13NO/c1-2-11-7-8-3-5-9(10)6-4-8/h3-6H,2,7,10H2,1H3 . This indicates that the molecule consists of a benzene ring with an ethoxymethyl (–CH2OCH2CH3) group and an amine (–NH2) group attached to it .


Physical And Chemical Properties Analysis

This compound has a boiling point of 242.9±15.0 °C and a density of 1.025±0.06 g/cm3 . It also has a pKa value of 4.35±0.10 . These properties can influence its behavior in different environments .

Scientific Research Applications

Synthesis and Antimicrobial Activity Substituted 4-hydroxyquinolines, synthesized from anilines including derivatives like 4-(ethoxymethyl)aniline, have been used in the creation of compounds with potent antimicrobial activity against various strains, including Helicobacter pylori. This showcases the compound's significant potential in developing new antimicrobial agents (Khan et al., 2013).

Facile Synthesis and Biological Applications Innovative synthetic pathways have leveraged this compound derivatives for the creation of pyrazol-4-yl- and 2H-chromene-based substituted anilines, which exhibited significant antimicrobial and antifungal activities. This research points to the compound's utility in developing fluorescence probes for biological imaging, further underlining its importance in biological applications (Banoji et al., 2022).

Spectroscopic and Theoretical Studies Detailed spectroscopic and theoretical studies on N-phenoxyethylanilines, closely related to this compound, have provided insights into the vibrational, geometrical, and electronic properties of these compounds. Such studies are crucial for understanding the fundamental properties that may influence their applications in various scientific fields (Finazzi et al., 2003).

Catalysis and Synthesis this compound serves as a starting material in catalyzed hydroaminomethylation reactions, producing N-arylated amines with high efficiency. These reactions are fundamental in creating intermediates for pharmaceuticals and agrochemicals, illustrating the compound's versatility in synthetic organic chemistry (Zheng & Wang, 2019).

Optical and Photophysical Properties Transition-metal complexes involving derivatives of this compound have been explored for their optical, photophysical, and liquid crystalline properties. Research into these complexes could lead to advances in materials science, particularly in the development of new photonic and electronic materials (Li et al., 2007).

Safety and Hazards

While specific safety and hazard information for 4-(Ethoxymethyl)aniline is not available, it’s important to handle all chemical substances with care. Aniline compounds, in general, can be hazardous and may cause various health effects .

properties

IUPAC Name

4-(ethoxymethyl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO/c1-2-11-7-8-3-5-9(10)6-4-8/h3-6H,2,7,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJVXBSOZYHQKSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC1=CC=C(C=C1)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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